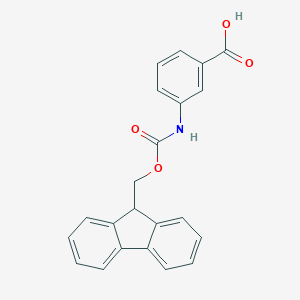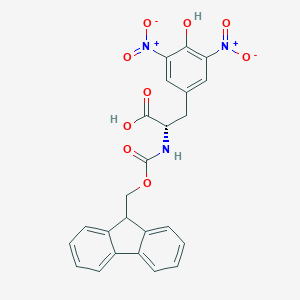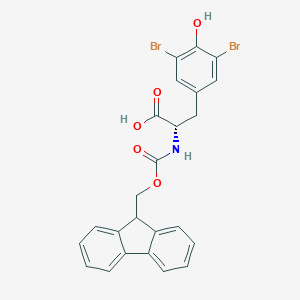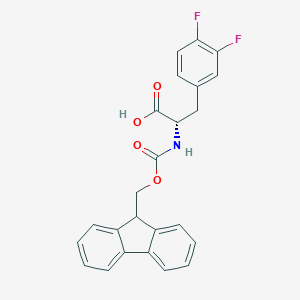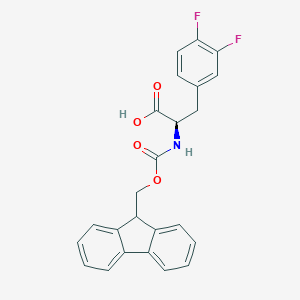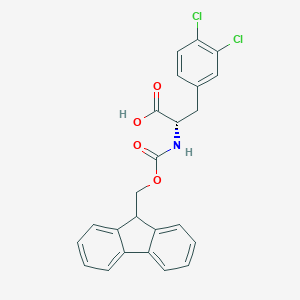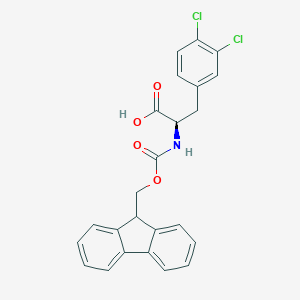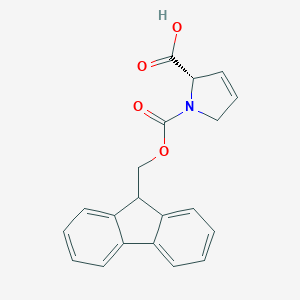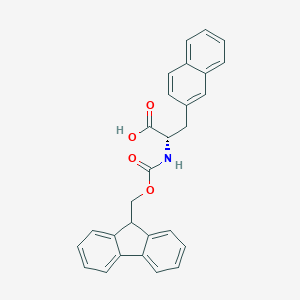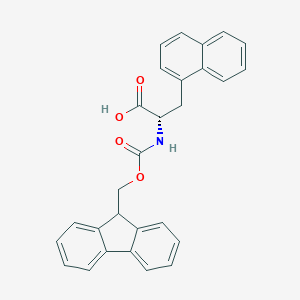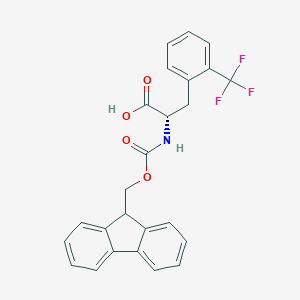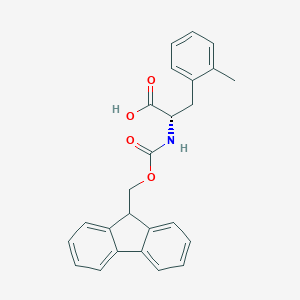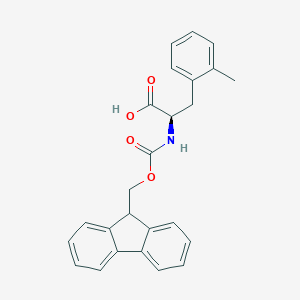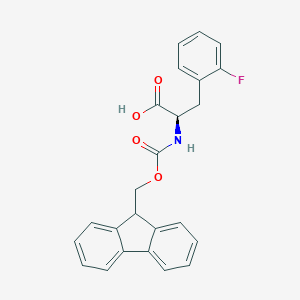
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid , commonly referred to as fluorenylmethoxycarbonyl (Fmoc) amino acid , is a crucial compound in peptide chemistry. It serves as a protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for sequential addition of amino acids to construct peptides.
Synthesis Analysis
The synthesis of Fmoc amino acids involves the reaction of an amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . The resulting Fmoc-amino acid can then be coupled to a solid support resin for SPPS. The Fmoc group is typically removed using a base, such as piperidine, to yield the free amino group for subsequent peptide elongation.
Molecular Structure Analysis
The molecular structure of Fmoc amino acids consists of a cyclohexane ring with an Fmoc group attached to the amino terminus. The fluorene moiety provides stability and protection during peptide synthesis.
Chemical Reactions Analysis
During peptide assembly, Fmoc amino acids undergo amide bond formation with other amino acids. The Fmoc group is selectively deprotected using piperidine, allowing for efficient peptide elongation.
Physical And Chemical Properties Analysis
- Melting Point : Fmoc amino acids exhibit varying melting points depending on the specific side chain.
- Solubility : Solubility in organic solvents (e.g., DMF, DMSO) is essential for peptide synthesis.
- Stability : Fmoc groups are stable under SPPS conditions but can be cleaved selectively.
Applications De Recherche Scientifique
- Fluorescent Probes in Biochemistry
- The compound is similar to a class of molecules used as fluorescent probes .
- These probes are indispensable tools for a broad range of biological applications .
- The probes are designed and synthesized based on the underexplored bimane scaffold .
- The probes show tunable absorption and emission in the visible region with large Stokes shifts .
- One probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- The probe has demonstrated potential in selectively detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples .
-
Synthesis of Functionalized Fluorene Derivatives
- This application is in the field of Organic Chemistry .
- A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
- The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .
- The scope of the reaction is demonstrated by selecting N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners .
- The structures of representative compounds were established by single-crystal XRD analysis .
-
Synthesis of Fmoc Amino Acid Azides
- This application is also in the field of Organic Chemistry .
- The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
- Isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
- They are useful as coupling agents in peptide synthesis .
Safety And Hazards
- Piperidine : The deprotection step involves piperidine, which is toxic and requires proper handling.
- Fluorenylmethoxycarbonyl Chloride : Fmoc-Cl is also hazardous and should be handled with care.
Orientations Futures
Research continues to explore novel protecting groups and synthetic strategies for peptide synthesis. Improving efficiency, scalability, and environmental impact are ongoing goals.
Propriétés
IUPAC Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373280 | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
CAS RN |
312965-05-2 | |
| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

